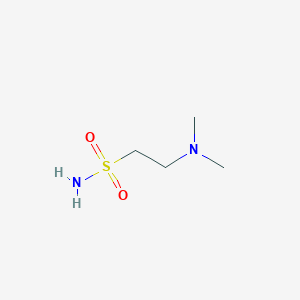
2-(Dimethylamino)ethanesulfonamide
Overview
Description
Chemical Reactions Analysis
There are several chemical reactions involving similar compounds. For instance, random copolymers of 2-hydroxy ethyl methacrylate (HEMA), and diethyl amino ethyl methacrylate (DEAEM) were synthesized at high conversions by photoinitiation . Another study discussed the self-assembly of poly [2-(dimethylamino) ethyl methacrylate]-b-polystyrene in response to different pHs and temperatures .
Scientific Research Applications
Amine Protection and Activation
Scientific Field
This application falls under the field of Organic Chemistry .
Application Summary
The compound 2-(Trimethylsilyl)ethanesulfonyl (or SES) Group is used in Amine Protection and activation . This process is crucial in several fields in organic chemistry, such as peptide, nucleoside, or combinatorial synthesis .
Methods of Application
The SES group is introduced into the synthesis through the protection of amines . The process involves the synthesis of sulfonyl chloride and the direct introduction of 2-(Trimethylsilyl)ethanesulfonamide in synthesis .
Results or Outcomes
The SES group has been found to be stable under a broad range of reaction conditions and is both easily and selectively cleavable .
Controlled Pesticide Release
Scientific Field
This application is related to the field of Agricultural Sciences .
Application Summary
A pH and temperature dual-responsive chitosan copolymer (CS-g-PDMAEMA) was prepared through free radical graft copolymerization with 2-(dimethylamino) ethyl 2-methacrylate (DMAEMA) as the vinyl monomer . This copolymer was used to create microcapsules for the controlled release of the pesticide pyraclostrobin .
Methods of Application
An emulsion chemical cross-linking method was used to fabricate pyraclostrobin microcapsules in situ entrapping the pesticide . The loading content and encapsulation efficiency were 18.79% and 64.51%, respectively .
Results or Outcomes
The pyraclostrobin-loaded microcapsules showed pH-and thermo responsive release . Microcapsulation improved the photostability of pyraclostrobin under ultraviolet light irradiation . The acute toxicity against zebra fish was lower on the first day and gradually similar over time with that of pyraclostrobin technical concentrate .
Stimuli-responsive Polymersomes
Scientific Field
This application is in the field of Polymer Science .
Application Summary
A diblock copolymer of poly [2- (dimethylamino) ethyl methacrylate]- block -polystyrene (PDMAEMA- b- PS) was synthesized . This copolymer forms polymersomes that are responsive to changes in pH and temperature .
Methods of Application
The copolymers were characterized using GPC, 1 H-NMR, and FTIR . The ionization equilibrium of the PDMAEMA amino groups on the polymersomes was analyzed by potentiometric titration and Zeta potential measurements .
Results or Outcomes
The polymersomes showed dual stimulus–response (i.e., pH and temperature) and may be a platform for gene delivery and nanoreactors .
Semi-interpenetrating Polymer Network Hydrogels
Scientific Field
This application is in the field of Material Science .
Application Summary
A series of semi-interpenetrating polymer network (semi-IPN) hydrogels based on poly [2-(dimethylamino)ethyl methacrylate]/poly ( N, N -diethylacrylamide) (PDMAEMA/PDEA) were synthesized .
Methods of Application
The hydrogels were synthesized by changing the initial PDMAEMA/DEA molar ratio at room temperature .
Results or Outcomes
The details of the results or outcomes of this application are not available in the source .
Safety And Hazards
Future Directions
While specific future directions for “2-(Dimethylamino)ethanesulfonamide” are not mentioned in the sources I found, there are studies discussing the potential applications of related compounds. For instance, polymersomes of poly [2-(dimethylamino) ethyl methacrylate]-b-polystyrene are being studied as drug delivery systems or nanoreactors . Another study discusses the potential of polydopamine anti-bacterial nanomaterials .
properties
IUPAC Name |
2-(dimethylamino)ethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O2S/c1-6(2)3-4-9(5,7)8/h3-4H2,1-2H3,(H2,5,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOMKNSPOJDDKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70483720 | |
| Record name | 2-(Dimethylamino)ethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70483720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)ethanesulfonamide | |
CAS RN |
71365-70-3 | |
| Record name | 2-(Dimethylamino)ethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70483720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(dimethylamino)ethane-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-Bromo-6-chloro-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B1279863.png)
![[2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid](/img/structure/B1279865.png)





![8-Amino-2-methyl-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B1279879.png)